Boc-lys(ME)2-OH
Overview
Description
Boc-Lys(Me)2-OH is a building block for the introduction of the naturally occurring proteinogenic amino acid Nε, Nε-dimethyl-L-lysine . It is used in peptide synthesis .
Synthesis Analysis
Peptides containing methylated lysine (KMen, n = 0-3) can be synthesized by FMOC-LYS(BOC)(ME)-OH . It is also used as a reagent in Fmoc solid-phase peptide synthesis .Molecular Structure Analysis
The empirical formula of this compound is C13H26N2O4 . Its molecular weight is 274.36 . The InChI key is KPXRFYHPDPDJSY-JTQLQIEISA-N .Chemical Reactions Analysis
Changing the location of a carboxylate resulted in an increase in preference for KMe2, presumably based on the ability to form a salt bridge with KMe2 . It can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin .Physical and Chemical Properties Analysis
This compound is a white to slight yellow to beige powder . It has an optical rotation α 25/D (c=1 in methanol) of +17.0 - +21.0 ° .Scientific Research Applications
Peptide Synthesis and Structure Characterization : Zhao Yi-nan and Melanie Key (2013) explored the synthesis of polypeptides using lysine and glycine, employing di-tert-butyl dicarbonate (Boc2O) for amino protection, which is a crucial step in polypeptide synthesis. This study provides insights into the synthesis and characterization of polypeptides like Fmoc-L-Lys(Boc)-Gly-OH (Zhao Yi-nan & Key, 2013).
Synthesis of Redox Derivatives of Lysine : B. Peek et al. (2009) synthesized Boc-L-Lysine derivatives containing redox chromophores like phenothiazine (PTZ) and tris(2,2'-bipyridine)ruthenium(II). These derivatives have potential in engineering light-harvesting proteins and molecular electronic devices (Peek et al., 2009).
Molecular Modeling Studies on Anti-apoptotic Proteins : E. B. Şaş et al. (2020) conducted a study on Boc-D-Lys-OH (BDLO) molecule, examining its properties through quantum chemical calculations. The study indicated that Boc-D-Lys-OH could be a potential inhibitor of anti-apoptotic proteins and a novel chemotherapy molecule (Şaş et al., 2020).
Amphiphilic Poly(L-lactide)-b-dendritic Poly(L-lysine)s Synthesis : Yang Li et al. (2006) researched the synthesis of amphiphilic copolymers using Boc-protected poly(L-lysine). These copolymers, due to their well-defined structures, have applications in biomedicine and biotechnology (Li et al., 2006).
Synthesis of Lysine-Modified Carbon Nanotubes : J. Mulvey et al. (2014) aimed to modify single-walled carbon nanotubes (SWCNTs) using lysine. They utilized H-Lys(Boc)-OH for the covalent modification of SWCNTs, which were then used in biomedical applications, including radiolabeling for imaging and drug delivery (Mulvey et al., 2014).
Mechanism of Action
Target of Action
Boc-Lys(Me)₂-OH is a derivative of the naturally occurring proteinogenic amino acid Nε, Nε-dimethyl-L-lysine . It is primarily used as a building block in peptide synthesis .
Mode of Action
As a building block in peptide synthesis, it likely interacts with other amino acids to form peptides via amide bond formation .
Action Environment
The action, efficacy, and stability of Boc-Lys(Me)₂-OH are likely influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For instance, it is recommended to store the compound below +30°C , suggesting that higher temperatures may affect its stability.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-7-9-15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXRFYHPDPDJSY-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427025 | |
Record name | BOC-LYS(ME)2-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65671-53-6 | |
Record name | BOC-LYS(ME)2-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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